SS-208

HDAC6 selectivity Class I HDAC sparing Isoform selectivity profiling

SS-208 (AVS100) is a highly selective HDAC6 inhibitor (IC50 12 nM) with 116-fold HDAC1 sparing—superior to ricolinostat and citarinostat. Its isoxazole-3-hydroxamate pharmacophore avoids HDAC10 off-target inhibition seen with Tubastatin A. Validated in syngeneic melanoma models: enhances CD8+/CD4+ T cell and NK cell infiltration, downregulates PD-L1, with minimal direct cytotoxicity. Choose SS-208 for unambiguous HDAC6 target validation in immuno-oncology and medicinal chemistry optimization. ≥98% purity, shipped under blue ice.

Molecular Formula C13H11Cl2N3O4
Molecular Weight 344.15 g/mol
CAS No. 2245942-72-5
Cat. No. B611004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSS-208
CAS2245942-72-5
SynonymsSS-208;  SS 208;  SS208; 
Molecular FormulaC13H11Cl2N3O4
Molecular Weight344.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl
InChIInChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20)
InChIKeyJFGOILLZIAIYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SS-208 (CAS 2245942-72-5): Selective HDAC6 Inhibitor for Melanoma and Immuno-Oncology Research


SS-208 (AVS100; CAS 2245942-72-5) is a synthetic small-molecule inhibitor of histone deacetylase 6 (HDAC6), with an IC50 of 12 nM in biochemical assays [1]. It contains a distinctive isoxazole-3-hydroxamate zinc-binding group and a hydrophobic linker, distinguishing it structurally from phenylhydroxamate-based HDAC6 inhibitors [2]. SS-208 exhibits anti-tumor activity in syngeneic melanoma mouse models and modulates the tumor immune microenvironment [3].

SS-208 (CAS 2245942-72-5): Why In-Class Substitution with Other HDAC6 Inhibitors May Compromise Experimental Outcomes


Although multiple HDAC6 inhibitors are commercially available, their selectivity profiles, off-target activities, and in vivo immunomodulatory effects differ substantially. SS-208 was specifically designed to minimize HDAC1 inhibition compared to earlier clinical candidates such as ricolinostat and citarinostat [1]. Furthermore, widely used probes like Tubastatin A exhibit unexpected potent inhibition of HDAC10, which can confound mechanistic interpretations [2]. Substituting SS-208 with a less well-characterized HDAC6 inhibitor without verifying isoform selectivity and cellular cytotoxicity profiles risks introducing off-target effects that obscure genuine HDAC6-dependent biology.

SS-208 (CAS 2245942-72-5): Quantitative Differentiation Evidence for Procurement Decisions


SS-208 vs. Ricolinostat and Citarinostat: Superior HDAC1 Sparing Reduces Class I HDAC-Driven Off-Target Effects

SS-208 exhibits an IC50 of 1.39 µM against HDAC1, yielding a 116-fold selectivity window relative to HDAC6. In contrast, ricolinostat inhibits HDAC1 with an IC50 of 58 nM (only 12-fold selective), and citarinostat inhibits HDAC1 with an IC50 of 35 nM (13-fold selective) [1][2][3]. This narrower selectivity of ricolinostat and citarinostat against HDAC1 is considered unfavorable for chemical probe applications [4]. Notably, the HDAC1/HDAC6 selectivity ratio for SS-208 is 116, whereas ricolinostat's ratio is 12 and citarinostat's is 13—a difference of approximately one order of magnitude.

HDAC6 selectivity Class I HDAC sparing Isoform selectivity profiling

SS-208 vs. Tubastatin A: Avoidance of HDAC10 Off-Target Activity Confirmed by Recent Chemoproteomic Studies

Recent chemoproteomic profiling revealed that Tubastatin A exhibits substantially higher potency for HDAC10 than for its intended target HDAC6 (pKdapp, HDAC10 = 7.5 vs. pKdapp, HDAC6 = 5.0) [1]. This corresponds to an approximately 316-fold higher affinity for HDAC10 over HDAC6, fundamentally compromising Tubastatin A's utility as a selective HDAC6 probe. In contrast, SS-208 has been validated as a well-characterized, selective chemical tool for HDAC6 without reported HDAC10 off-target liability [2]. SS-208 demonstrates >100-fold selectivity against all other HDAC isoforms tested, including HDAC4, HDAC5, HDAC7, HDAC8, HDAC9, and HDAC11 [3].

HDAC10 off-target Chemoproteomics Chemical probe validation

SS-208 in Syngeneic Melanoma Model: In Vivo Tumor Growth Inhibition and Immune Cell Infiltration

In a murine SM1 syngeneic melanoma model, SS-208 administered at 25 mg/kg intraperitoneally significantly reduced in vivo tumor growth compared to vehicle-treated controls [1][2]. This anti-tumor effect was accompanied by increased intratumoral infiltration of CD8+ T cells, CD4+ T cells, and natural killer (NK) cells, as well as an enhanced ratio of M1 to M2 macrophages within the tumor microenvironment [3]. Notably, SS-208 had minimal direct effects on SM1 melanoma cell viability in vitro (0.1-25 µM), indicating that its primary anti-tumor mechanism is immune-mediated rather than through direct cytotoxicity [4].

In vivo efficacy Syngeneic melanoma model Tumor immunology CD8+ T cell infiltration

SS-208 Structural Differentiation: Isoxazole-3-Hydroxamate Zinc-Binding Group Enables Bidentate Coordination

X-ray crystallography of the Danio rerio HDAC6 catalytic domain in complex with SS-208 reveals a bidentate coordination mode of the active-site zinc ion, wherein both the hydroxyl and carbonyl oxygen atoms of the isoxazole-3-hydroxamate moiety engage the catalytic zinc [1]. This coordination geometry differs from the monodentate coordination typically observed for phenylhydroxamate-based HDAC6 inhibitors such as nexturastat A [2]. The distinct zinc-binding mode contributes to SS-208's unique selectivity profile and may influence residence time on target, though direct kinetic comparisons have not been published.

Zinc-binding group Isoxazole-3-hydroxamate X-ray crystallography Bidentate coordination

SS-208 (CAS 2245942-72-5): Primary Research and Industrial Application Scenarios


Immuno-Oncology Research: Investigating HDAC6-Mediated Regulation of the Tumor Immune Microenvironment

SS-208 is optimally suited for immuno-oncology studies examining the role of HDAC6 in modulating anti-tumor immunity. Based on in vivo evidence demonstrating increased intratumoral infiltration of CD8+ T cells, CD4+ T cells, and NK cells in syngeneic melanoma models [1], researchers can deploy SS-208 to dissect HDAC6-dependent immune checkpoint regulation, including PD-L1 downregulation [2]. The compound's superior HDAC1 sparing (116-fold selectivity) reduces confounding effects from Class I HDAC inhibition on T cell function and proliferation, enabling cleaner interpretation of HDAC6-specific immune modulation [3].

Chemical Biology and Target Validation: Selective HDAC6 Probe for Dissecting Isoform-Specific Functions

SS-208 serves as a well-validated, selective chemical probe for interrogating HDAC6 biology in cellular systems [1]. Unlike Tubastatin A, which exhibits potent off-target HDAC10 inhibition [2], SS-208 provides a cleaner pharmacological tool for establishing HDAC6-dependent phenotypes. Researchers should prioritize SS-208 for target validation studies where isoform selectivity is paramount, particularly in cell types where HDAC1 and HDAC10 are expressed and may confound results. Use in HDAC6 knockout control experiments is recommended to further credential observed effects [3].

Melanoma and Solid Tumor Preclinical Efficacy Studies in Immunocompetent Models

SS-208 is indicated for preclinical efficacy testing in immunocompetent syngeneic tumor models, where its immune-mediated anti-tumor activity has been demonstrated [1]. The compound's minimal direct cytotoxicity against SM1 melanoma cells in vitro (0.1-25 µM) underscores the importance of using immunocompetent rather than immunodeficient xenograft models to capture its full therapeutic potential [2]. Procurement for melanoma research programs should be prioritized when the experimental objective involves evaluating HDAC6 inhibition as a strategy to enhance anti-tumor immune responses.

Structure-Based Drug Design: Isoxazole-3-Hydroxamate Scaffold Exploration

Medicinal chemistry groups engaged in HDAC6 inhibitor optimization may utilize SS-208 as a reference compound for exploring the isoxazole-3-hydroxamate zinc-binding pharmacophore [1]. The bidentate zinc coordination geometry observed crystallographically provides a distinct structural template compared to the phenylhydroxamate-based inhibitors that dominate the HDAC6 field [2]. Procurement of SS-208 supports structure-activity relationship studies aimed at improving target residence time or further enhancing isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SS-208

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.